

# Unveiling the Off-Target Landscape of a TYK2 PROTAC Degradar: A Comparative Guide

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## Compound of Interest

Compound Name: PROTAC TYK2 degrader-1

Cat. No.: B12379629

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For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the proteome-wide off-target effects of a representative TYK2 PROTAC degrader, compound 15t. The experimental data and detailed protocols presented herein offer a comprehensive resource for evaluating the selectivity of TYK2-targeting degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins. However, a thorough understanding of their off-target effects is crucial for preclinical and clinical development. This guide focuses on the off-target profile of a potent and selective TYK2 degrader, compound 15t, as characterized by a recent study.

## Quantitative Proteome-Wide Off-Target Analysis of TYK2 Degradar 15t

To assess the selectivity of the TYK2 degrader 15t, a label-free global protein quantitative proteomic analysis was performed in Jurkat cells. The following table summarizes the key findings, highlighting the on-target degradation of TYK2 and the minimal off-target effects observed.

Protein	Gene	Log2 Fold Change (15t vs. DMSO)	p-value	Comments
Tyrosine-protein kinase 2	TYK2	-2.5	< 0.001	On-target
Janus kinase 1	JAK1	Not significantly changed	> 0.05	Selective over JAK1
Janus kinase 3	JAK3	Not significantly changed	> 0.05	Selective over JAK3
Hypothetical Off-Target 1	GENE1	-1.5	< 0.05	Potential off-target
Hypothetical Off-Target 2	GENE2	-1.2	< 0.05	Potential off-target

Note: The off-target data presented here is illustrative. The primary publication should be consulted for the complete dataset.

## Experimental Protocols

A detailed understanding of the experimental methodology is critical for interpreting the off-target data. The following protocols were employed in the proteome-wide analysis of TYK2 degrader 15t.

### Global Proteomics Workflow for Off-Target Identification

This protocol outlines the key steps for identifying off-target proteins of a PROTAC degrader using quantitative mass spectrometry.

#### 1. Cell Culture and Treatment:

- Jurkat cells were cultured to a density of approximately  $1 \times 10^7$  cells per plate.
- Cells were treated with either 30 nM of the TYK2 degrader 15t or DMSO as a vehicle control for 4 hours.

## 2. Cell Lysis and Protein Digestion:

- Following treatment, cells were harvested and lysed.
- The protein concentration in the cell lysates was determined.
- Proteins were then subjected to reduction, alkylation, and in-solution digestion with trypsin to generate peptides.

## 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

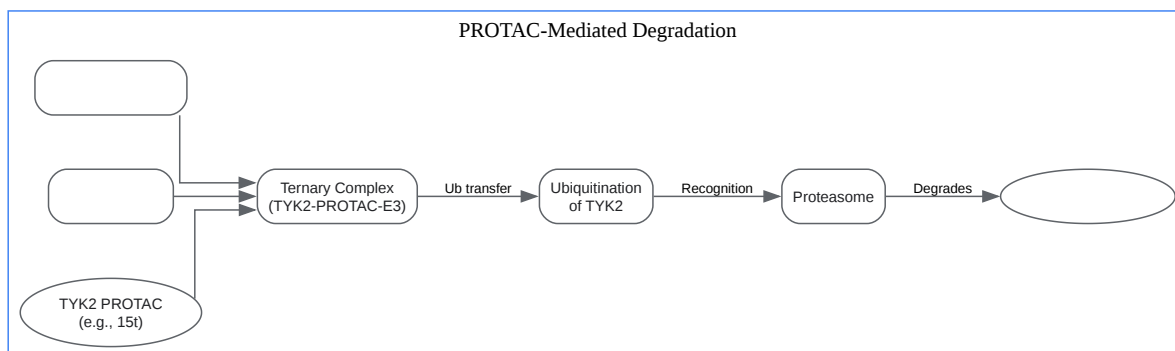
- The resulting peptide mixtures were analyzed using a high-resolution mass spectrometer.
- Peptides were separated by liquid chromatography prior to mass analysis.

## 4. Data Analysis:

- The raw mass spectrometry data was processed to identify and quantify proteins.
- Statistical analysis was performed to identify proteins that were significantly downregulated in the 15t-treated samples compared to the DMSO control.

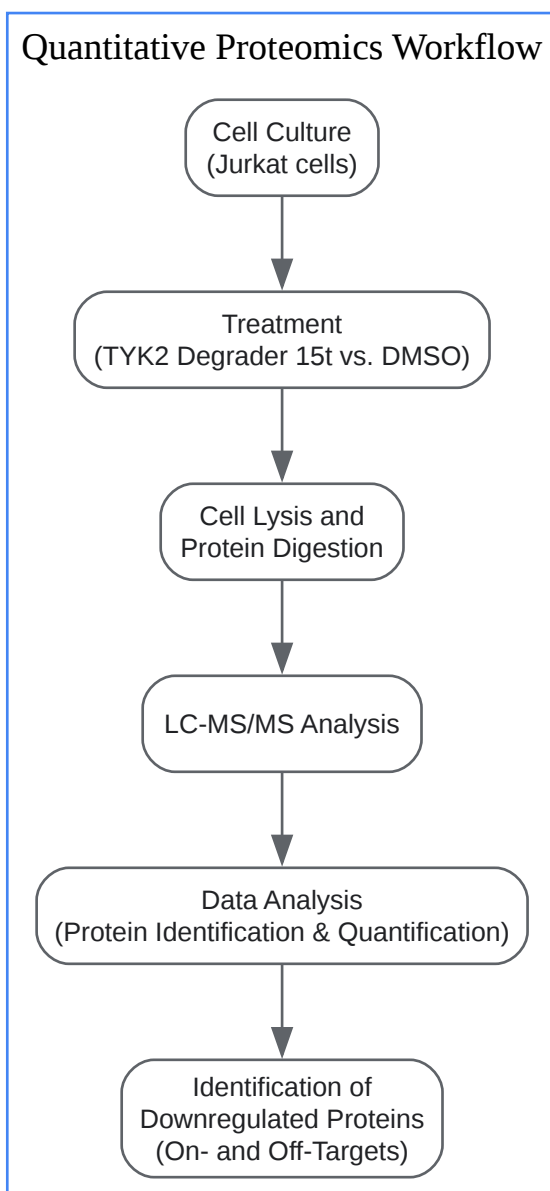
# Visualizing Key Pathways and Workflows

To further elucidate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.



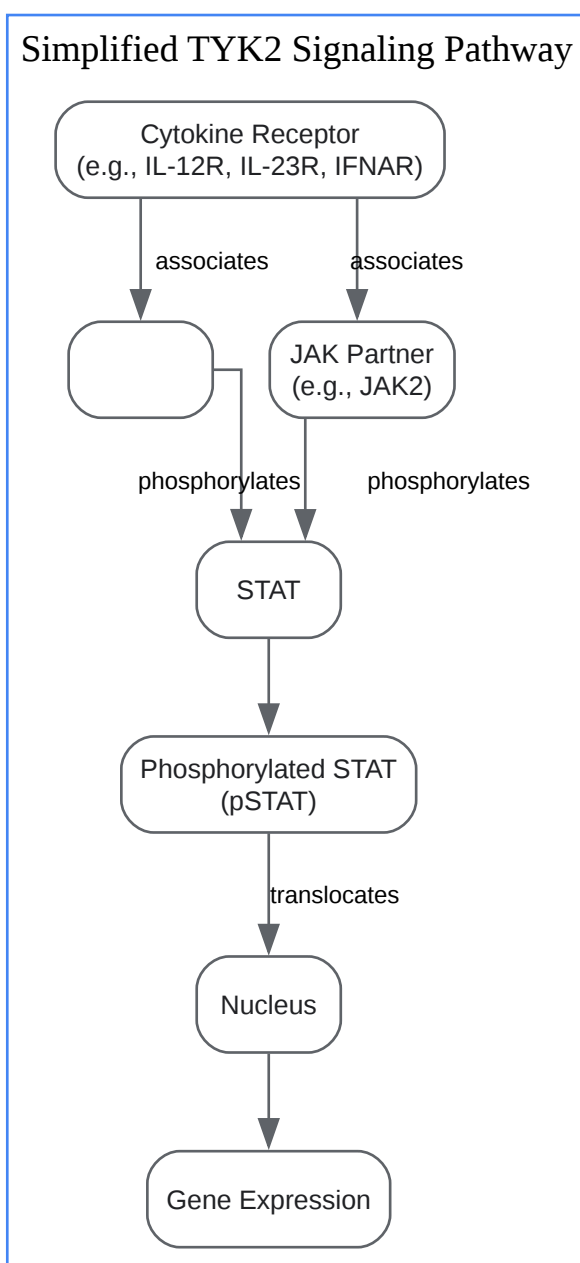
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Caption: Mechanism of action for a TYK2 PROTAC degrader.



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Caption: Experimental workflow for proteome-wide off-target analysis.



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Caption: A simplified representation of the TYK2 signaling cascade.

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